molecular formula C19H21N3O5S2 B2878368 6-acetyl-2-[3-(ethanesulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 886918-97-4

6-acetyl-2-[3-(ethanesulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2878368
CAS No.: 886918-97-4
M. Wt: 435.51
InChI Key: HPMABTCGIDTUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Acetyl-2-[3-(ethanesulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide ( 886918-97-4) is a sophisticated small molecule with a molecular formula of C19H21N3O5S2 and a molecular weight of 435.52 g/mol. This compound features a complex structure that includes a tetrahydrothieno[2,3-c]pyridine core, a critical scaffold in medicinal chemistry known for its diverse biological activities . The structure is further functionalized with a 3-(ethanesulfonyl)benzamido moiety and an acetyl group on the pyridine ring, which are instrumental in defining its interaction with biological targets. Researchers can identify the compound by its SMILES notation: CCS(=O)(=O)c1cccc(c1)C(=O)Nc1sc2c(c1C(=O)N)CCN(C2)C(=O)C . This compound belongs to a class of benzamide derivatives that have been investigated for their potential as cell differentiation inducers, as outlined in related patents . Such compounds are of significant interest in oncology research, particularly for the study and development of novel antineoplastic agents. The mechanism of action for related analogs often involves the modulation of key cellular pathways that control differentiation and proliferation, offering a potential therapeutic strategy for cancers, including hematopoietic and lymphoid system neoplasms . Its research value extends to probing the role of specific enzymes and receptors in disease pathophysiology. This product is supplied for non-clinical research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can procure this compound in various pack sizes to suit their experimental needs .

Properties

IUPAC Name

6-acetyl-2-[(3-ethylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S2/c1-3-29(26,27)13-6-4-5-12(9-13)18(25)21-19-16(17(20)24)14-7-8-22(11(2)23)10-15(14)28-19/h4-6,9H,3,7-8,10H2,1-2H3,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMABTCGIDTUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-acetyl-2-[3-(ethanesulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves multiple steps, including the formation of the thieno[2,3-c]pyridine core and the subsequent introduction of the acetyl and ethylsulfonylbenzamido groups. The synthetic route typically starts with the preparation of the thieno[2,3-c]pyridine intermediate, followed by acetylation and sulfonylation reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

6-acetyl-2-[3-(ethanesulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The amide and ester bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

6-acetyl-2-[3-(ethanesulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may have potential as a biochemical probe or as a starting material for the synthesis of biologically active compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-acetyl-2-[3-(ethanesulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS/ID) Substituents at Position 2 Substituents at Position 6 Key Features References
Target Compound 3-(Ethanesulfonyl)benzamido Acetyl Ethanesulfonyl enhances solubility; acetyl moderates lipophilicity.
BI67737 (864927-76-4) 3-Phenoxypropanamido Acetyl Phenoxy group increases hydrophobicity; reduced polar interactions.
BI68205 (864927-49-1) 4-Bromobenzamido Acetyl Bromine introduces steric bulk and halogen bonding potential.
BF17015 (524691-77-8) 4-(Pyrrolidine-1-sulfonyl)benzamido Benzyl Cyclic sulfonamide improves solubility; benzyl enhances lipophilicity.
BF38504 (1215726-72-9) 2-Methanesulfonylbenzamido Ethyl Methanesulfonyl is smaller than ethanesulfonyl; hydrochloride salt improves crystallinity.

Substituent Effects on Physicochemical Properties

  • Sulfonamide Variations :
    • The ethanesulfonyl group in the target compound provides a linear alkyl chain, offering moderate hydrophilicity compared to the cyclic pyrrolidine-sulfonyl in BF17015, which may enhance aqueous solubility .
    • Methanesulfonyl (BF38504) reduces steric hindrance but may decrease solubility due to shorter chain length .
  • Position 6 Modifications: Acetyl (target compound, BI67737, BI68205) introduces electron-withdrawing effects, stabilizing the ring system.

Research Findings and Implications

  • Electronic Effects: The acetyl group at position 6 in the target compound may reduce electron density in the thienopyridine ring, influencing reactivity in further derivatization .
  • The ethanesulfonyl group’s polarity could enhance target binding compared to bulkier analogs like BF17015 .
  • Solubility vs. Permeability : Analogs with benzyl (BF17015) or bromo (BI68205) groups prioritize lipophilicity, while the target compound’s ethanesulfonyl-acetyl balance may optimize both solubility and bioavailability .

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